3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the use of N-Cbz-L-histidine and di-tert-butyl dicarbonate as starting materials . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl and tert-butoxycarbonyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable in various applications .
Comparison with Similar Compounds
When compared to similar compounds, 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Properties
CAS No. |
32675-94-8 |
---|---|
Molecular Formula |
C19H23N3O6 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-18(26)22-10-14(20-12-22)9-15(16(23)24)21-17(25)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24) |
InChI Key |
QASQSKCFDDEAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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